molecular formula C15H18N4O B2816674 2-cyclopropyl-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)acetamide CAS No. 2034548-85-9

2-cyclopropyl-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)acetamide

Cat. No.: B2816674
CAS No.: 2034548-85-9
M. Wt: 270.336
InChI Key: SNEAUUCJEZXCJU-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclopropyl-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)acetamide typically involves the following steps:

    Formation of the triazole ring: This can be achieved through a approach, where an azide and an alkyne react in the presence of a copper catalyst to form the 1,2,3-triazole ring.

    Attachment of the cyclopropyl group: The cyclopropyl group can be introduced through a substitution reaction using cyclopropyl halides.

    Formation of the acetamide linkage: This step involves the reaction of the triazole derivative with an acylating agent such as acetic anhydride or acetyl chloride to form the acetamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-cyclopropyl-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

2-cyclopropyl-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)acetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-cyclopropyl-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)acetamide involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with biological macromolecules, leading to inhibition or modulation of their activity. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Triazole derivatives: These compounds share the triazole ring structure and exhibit similar biological activities.

    Cyclopropyl-containing compounds: These compounds have a cyclopropyl group, which imparts unique chemical and biological properties.

Uniqueness

2-cyclopropyl-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)acetamide is unique due to its combination of the triazole ring and cyclopropyl group, which may result in enhanced biological activity and specificity compared to other similar compounds.

Properties

IUPAC Name

2-cyclopropyl-N-[1-phenyl-2-(triazol-2-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O/c20-15(10-12-6-7-12)18-14(11-19-16-8-9-17-19)13-4-2-1-3-5-13/h1-5,8-9,12,14H,6-7,10-11H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNEAUUCJEZXCJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CC(=O)NC(CN2N=CC=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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